molecular formula C11H14 B11715866 1-Cyclopropyl-4-ethylbenzene

1-Cyclopropyl-4-ethylbenzene

Cat. No.: B11715866
M. Wt: 146.23 g/mol
InChI Key: WSTRBMJPNRWUEK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-ethylbenzene is an organic compound that belongs to the class of cycloalkanes and aromatic hydrocarbons It consists of a benzene ring substituted with a cyclopropyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-ethylbenzene can be synthesized through the alkylation of benzene with cyclopropyl and ethyl groups. One common method involves the Friedel-Crafts alkylation reaction, where benzene is treated with cyclopropyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of cyclopropyl-ethylbenzoic acid or cyclopropyl-ethylbenzophenone.

    Reduction: Formation of cyclopropyl-ethylcyclohexane.

    Substitution: Formation of bromocyclopropyl-ethylbenzene or nitrocyclopropyl-ethylbenzene.

Scientific Research Applications

1-Cyclopropyl-4-ethylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-ethylbenzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl and ethyl groups can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the ethyl group.

    Ethylbenzene: Similar structure but lacks the cyclopropyl group.

    Cyclopropylmethylbenzene: Contains a cyclopropylmethyl group instead of a cyclopropyl and ethyl group.

Uniqueness: 1-Cyclopropyl-4-ethylbenzene is unique due to the presence of both cyclopropyl and ethyl groups on the benzene ring. This combination of substituents can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-cyclopropyl-4-ethylbenzene

InChI

InChI=1S/C11H14/c1-2-9-3-5-10(6-4-9)11-7-8-11/h3-6,11H,2,7-8H2,1H3

InChI Key

WSTRBMJPNRWUEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC2

Origin of Product

United States

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